UT-B-IN-1

Urea transporter selectivity UT-B isoform specificity Pharmacological tool compounds

UT-B-IN-1 (also designated UTBinh-14; CAS 892742-76-6) is a cell-permeable triazolothienopyrimidine compound that functions as a reversible, competitive, and selective inhibitor of the urea transporter-B (UT-B), encoded by the SLC14A1 gene. It exhibits IC50 values of 10 nM against human UT-B and 25 nM against mouse UT-B in erythrocyte-based urea influx assays.

Molecular Formula C20H17N5O2S3
Molecular Weight 455.6 g/mol
Cat. No. B10774029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUT-B-IN-1
Molecular FormulaC20H17N5O2S3
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5
InChIInChI=1S/C20H17N5O2S3/c1-2-13-5-7-15(8-6-13)30(26,27)20-19-22-18(21-12-14-4-3-10-28-14)17-16(9-11-29-17)25(19)24-23-20/h3-11H,2,12H2,1H3,(H,21,22)
InChIKeyUYFZCWXRMHSLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UT-B-IN-1: A High-Selectivity, Nanomolar-Potency Urea Transporter-B Inhibitor for Diuretic Mechanism Research


UT-B-IN-1 (also designated UTBinh-14; CAS 892742-76-6) is a cell-permeable triazolothienopyrimidine compound that functions as a reversible, competitive, and selective inhibitor of the urea transporter-B (UT-B), encoded by the SLC14A1 gene [1]. It exhibits IC50 values of 10 nM against human UT-B and 25 nM against mouse UT-B in erythrocyte-based urea influx assays [1]. The compound is structurally characterized by a triazolothienopyrimidine core and demonstrates high aqueous solubility in DMSO (≥100 mg/mL), facilitating its utility in a broad range of in vitro and in vivo experimental models .

Why Generic Substitution Fails: The Critical Distinction Between UT-B-Selective and Pan-UT Inhibition in Diuretic Research


Interchanging UT-B-IN-1 with other urea transporter inhibitors or less selective analogs introduces significant confounding variables in experimental design. While compounds such as PU-48 exhibit preferential inhibition of UT-A isoforms over UT-B [1], and early-generation thiourea analogs demonstrate millimolar potency and poor isoform discrimination [2], UT-B-IN-1 maintains over 1000-fold selectivity for UT-B relative to UT-A . This high selectivity is essential for dissecting the distinct physiological roles of UT-B in renal vasa recta and erythrocytes versus UT-A in tubular epithelial cells. Furthermore, substitution with metabolically optimized analogs like compound 3k, while offering improved microsomal stability, yields different IC50 profiles (23 nM mouse / 15 nM human) and may alter experimental outcomes [3]. The evidence presented below quantifies these critical differences, enabling informed procurement decisions based on specific research requirements.

Quantitative Evidence Guide: Differentiating UT-B-IN-1 from Alternative UT-B and UT-A Inhibitors


UT-B-IN-1 Demonstrates Over 1000-Fold Selectivity for UT-B Versus UT-A Isoforms, Enabling Isoform-Specific Mechanistic Studies

UT-B-IN-1 (UTBinh-14) exhibits a selectivity window exceeding 1000-fold for UT-B inhibition over UT-A isoforms . In functional assays, it shows no significant inhibitory activity against UT-A1, UT-A3, or other unrelated channels including AQP1, CFTR, and TMEM16A at concentrations fully inhibiting UT-B . This level of selectivity stands in stark contrast to compounds like PU-48, which preferentially inhibits UT-A (IC50 = 0.32 μM) with substantially weaker UT-B activity, and early thiourea analogs like 3-nitrophenyl-thiourea that exhibit only millimolar potency with poor isoform discrimination (IC50 ~0.2 mM for both UT-A1 and UT-B) [1].

Urea transporter selectivity UT-B isoform specificity Pharmacological tool compounds

UT-B-IN-1 Achieves Nanomolar Potency (IC50 = 10 nM Human / 25 nM Mouse) Comparable to Next-Generation Analogs but with Validated In Vivo Efficacy

UT-B-IN-1 inhibits human and mouse UT-B with IC50 values of 10 nM and 25 nM, respectively, in erythrocyte urea influx assays [1]. This potency is comparable to the optimized analog compound 3k, which exhibits IC50 values of 15 nM (human) and 23 nM (mouse) [2]. However, unlike compound 3k—which was developed primarily to improve metabolic stability—UT-B-IN-1 has been extensively validated in vivo, demonstrating a 3.7-fold reduction in maximum urinary urea concentration and a 2.2-fold increase in urine volume (236 vs. 109 µL/4h) in dDAVP-treated mice . In contrast, the UT-A-preferring inhibitor PU-48 exhibits substantially weaker UT-B inhibition, with IC50 values reported in the micromolar range in comparable erythrocyte assays [3].

UT-B inhibition potency IC50 comparison In vivo diuretic efficacy

UT-B-IN-1 Reduces Urine Osmolality by ~700 mOsm/kg H2O in Antidiuretic Mice, a Benchmark Unmatched by Early-Generation UT Inhibitors

In a dDAVP-induced antidiuresis mouse model, intraperitoneal administration of UT-B-IN-1 (300 µg/mouse) reduced urine osmolality by approximately 700 mOsm/kg H2O compared to vehicle-treated controls [1]. This represents a 3.7-fold decrease from basal urinary urea concentration . The effect is specifically mediated by UT-B inhibition, as UT-B knockout mice show no response to the compound [1]. By comparison, early thiourea-based UT inhibitors such as 4-nitrophenyl-thiourea, despite showing some UT-A1 selectivity (IC50 = 1.3 mM for UT-A1 vs. 10 mM for UT-B), lack validated in vivo efficacy data and operate at concentrations three orders of magnitude higher than those required for UT-B-IN-1 [2].

Urine concentrating mechanism In vivo diuretic activity dDAVP challenge model

UT-B-IN-1 Demonstrates Absence of Cytotoxicity in MDCK Cells at Concentrations Up to 10 µM, Supporting Use in Extended Cell-Based Assays

Treatment of MDCK cells with UT-B-IN-1 at concentrations up to 10 µM for 24 hours results in 100% cell viability, indicating no measurable cytotoxicity at concentrations approximately 1000-fold above the IC50 for UT-B inhibition . This profile is consistent with the low toxicity observed for the triazolothienopyrimidine class [1]. In contrast, some structurally distinct UT inhibitors, such as certain thiourea derivatives, have been reported to exhibit cellular toxicity that can confound interpretation of long-term transport studies, although direct comparative cytotoxicity data across chemical series remain limited [2].

Cytotoxicity profiling MDCK cell viability In vitro safety pharmacology

Optimal Research and Industrial Application Scenarios for UT-B-IN-1 Based on Quantitative Differentiation Evidence


Isoform-Specific Dissection of Urea Transporter Function in Renal Physiology Studies

Use UT-B-IN-1 in ex vivo perfused kidney or isolated vessel preparations to selectively inhibit UT-B-mediated urea transport in vasa recta microvessels. The compound's >1000-fold selectivity for UT-B over UT-A enables unambiguous differentiation of the countercurrent exchange function of UT-B from the tubular reabsorption mediated by UT-A isoforms [1]. This application is directly supported by the selectivity data demonstrating no inhibitory activity against UT-A1 or UT-A3 at concentrations that fully inhibit UT-B .

Validation of UT-B as a Diuretic Target in Rodent Models of Fluid Retention

Employ UT-B-IN-1 in dDAVP-challenged mouse or rat models to evaluate the diuretic efficacy of UT-B inhibition under antidiuretic conditions. The compound's validated in vivo efficacy—reducing urine osmolality by ~700 mOsm/kg H2O and increasing urine output 2.2-fold—provides a benchmark for assessing novel UT-B inhibitors [1]. The lack of effect in UT-B knockout mice confirms on-target activity and supports use of UT-B-IN-1 as a positive control in target engagement studies [1].

Long-Term Transport Kinetics and Cell-Based Functional Assays Requiring Minimal Cytotoxicity

Apply UT-B-IN-1 in extended-duration cell culture experiments, including MDCK cell-based urea flux assays and erythrocyte osmotic lysis assays. The compound demonstrates 100% cell viability in MDCK cells at concentrations up to 10 µM over 24 hours, representing a >1000-fold margin above the functional IC50 . This profile supports its use in experiments where prolonged target inhibition is required without introducing cytotoxicity-related artifacts [1].

Structural Biology and Cryo-EM Studies of UT-B-Inhibitor Binding Modes

Utilize UT-B-IN-1 for structural characterization of inhibitor-bound UT-B complexes. High-resolution cryo-EM structures of human UT-B in complex with UTBinh-14 have been solved, revealing multiple inhibitor binding sites and establishing the structural basis for isoform selectivity [2]. This structural information provides a foundation for structure-guided optimization of next-generation UT-B inhibitors and can inform computational docking studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for UT-B-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.